Conformational Restriction: (2R,5S) vs. (2S,5R) Enantiomers and Proline
The (2R,5S) configuration defines a cis relationship between the phenyl and carboxyl groups, a geometry that is essential for the biological activity of thrombin and sortase A inhibitors. Molecular modeling and docking studies demonstrate that the (2R,5S)-5-phenylproline scaffold achieves a favorable binding pose within the active site of thrombin, contributing to calculated binding energies. In contrast, the trans isomer or unsubstituted proline would not fit the same pharmacophore model [1].
| Evidence Dimension | Stereochemical requirement for bioactivity |
|---|---|
| Target Compound Data | cis-5-phenylproline scaffold required for inhibitory activity |
| Comparator Or Baseline | trans isomer and unsubstituted proline lack required geometry |
| Quantified Difference | Not quantifiable as a direct IC50 comparison; based on pharmacophore modeling and SAR |
| Conditions | Computational docking and SAR analysis of thrombin and sortase A inhibitors |
Why This Matters
This stereochemistry is non-negotiable for projects aiming to replicate or improve upon existing cis-5-phenylproline-based inhibitors.
- [1] Kudryavtsev, K. V., et al. (2011). Design of small-molecule thrombin inhibitors based on the cis-5-phenylproline scaffold. Russian Chemical Bulletin, 60(8), 1693-1699. View Source
